molecular formula C9H10N4O B1270948 2-(1H-benzimidazol-1-yl)acetohydrazide CAS No. 97420-39-8

2-(1H-benzimidazol-1-yl)acetohydrazide

Cat. No.: B1270948
CAS No.: 97420-39-8
M. Wt: 190.2 g/mol
InChI Key: BJUCERVOXBFHTI-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-1-yl)acetohydrazide is a chemical compound with the molecular formula C9H10N4O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Mechanism of Action

Target of Action

Benzimidazole derivatives have been reported to exhibit significant activity against mycobacterium tuberculosis , and they are also known to have antimicrobial activity against E. coli, Pseudomonas aeruginosa, S. aureus, and C. albicans .

Mode of Action

Benzimidazole derivatives have been reported to modulate the polymerization of tubulin , which is a critical process in cell division. This could potentially explain their antimicrobial and antitubercular activities.

Biochemical Pathways

Given the reported antimicrobial and antitubercular activities of benzimidazole derivatives , it can be inferred that they may interfere with the biochemical pathways involved in bacterial cell division and growth.

Result of Action

Benzimidazole derivatives have been reported to exhibit antimicrobial and antitubercular activities , suggesting that they may inhibit bacterial growth and proliferation.

Preparation Methods

The synthesis of 2-(1H-benzimidazol-1-yl)acetohydrazide typically involves the reaction of benzimidazole with hydrazine derivatives. One common method is the condensation of benzimidazole with hydrazine hydrate in the presence of an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .

Chemical Reactions Analysis

2-(1H-benzimidazol-1-yl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Research indicates that 2-(1H-benzimidazol-1-yl)acetohydrazide exhibits significant biological activity as an inhibitor of epidermal growth factor receptor kinase, which is crucial in cancer treatment strategies targeting cell proliferation pathways. Derivatives of this compound have shown varying degrees of kinase inhibition, making them potential candidates for developing novel anticancer agents .

Antimicrobial Properties

The compound has demonstrated notable antimicrobial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis. Studies report minimal inhibitory concentration (MIC) values indicating effective inhibition of these pathogens. Additionally, moderate antifungal activity has been observed against species like Candida albicans and Aspergillus niger .

Neuroprotective Effects

Recent studies have identified benzimidazole derivatives, including this compound, as potential neuroprotective agents. These compounds have been shown to inhibit monoamine oxidase-B, a key enzyme involved in neurodegenerative diseases such as Parkinson's disease. Their ability to modulate oxidative stress further enhances their therapeutic potential in neuroprotection .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzimidazole with hydrazine hydrate and ethyl acetoacetate. Characterization techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Comparative Data Table

Application Activity Target Organisms/Conditions Reference
AnticancerEpidermal growth factor receptor inhibitionCancer cell lines (e.g., MDA-MB-231)
AntimicrobialInhibition of Gram-positive bacteriaStaphylococcus aureus, Streptococcus faecalis
AntifungalModerate activityCandida albicans, Aspergillus niger
NeuroprotectionMonoamine oxidase-B inhibitionNeurodegenerative models

Case Study 1: Anticancer Efficacy

A study evaluated the antiproliferative effects of synthesized derivatives of this compound against various cancer cell lines. The results indicated that certain derivatives exhibited superior inhibition rates compared to standard chemotherapeutics, suggesting their potential as alternative therapeutic agents in oncology .

Case Study 2: Antimicrobial Activity

In a comparative study on antimicrobial efficacy, this compound was tested against several bacterial strains. The compound showed effective inhibition at low concentrations, outperforming some conventional antibiotics in specific cases, highlighting its therapeutic promise in treating infections caused by resistant bacteria .

Comparison with Similar Compounds

2-(1H-benzimidazol-1-yl)acetohydrazide can be compared with other benzimidazole derivatives, such as:

    2-(1H-benzimidazol-1-yl)acetic acid: Similar in structure but with different functional groups, leading to different chemical and biological properties.

    2-(1H-benzimidazol-1-yl)acetaldehyde: Another derivative with distinct reactivity and applications.

    2-(1H-benzimidazol-1-yl)acetone:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

2-(1H-benzimidazol-1-yl)acetohydrazide is a synthetic organic compound that has garnered attention for its diverse biological activities. This compound features a benzimidazole moiety linked to an acetohydrazide group, which is believed to enhance its pharmacological properties. The compound's potential therapeutic applications, particularly in oncology and infectious diseases, make it a subject of ongoing research.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzimidazole with hydrazine hydrate and ethyl acetoacetate. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Activity : The compound has been identified as an inhibitor of epidermal growth factor receptor (EGFR) kinase, which plays a crucial role in cancer cell proliferation. Various derivatives of this compound have demonstrated varying degrees of kinase inhibition, highlighting its potential as a therapeutic agent in cancer treatment .
  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have exhibited minimal inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli, indicating their potential use in treating bacterial infections .
  • Antifungal Activity : The compound also displays moderate antifungal properties against pathogens such as Candida albicans and Aspergillus niger. Research indicates that certain derivatives can inhibit fungal growth effectively .

The exact mechanism of action for this compound remains to be fully elucidated. However, the presence of the benzimidazole group suggests possible interactions with biomolecules such as DNA or enzymes, similar to other benzimidazole derivatives. This interaction may lead to disruption in cellular processes essential for pathogen survival and cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The following table summarizes different derivatives along with their unique aspects and biological activities:

Compound Name Structural Features Biological Activity
2-(2-phenyl)-1H-benzimidazol-1-yl)acetohydrazideContains a phenyl group on the benzimidazoleExhibits different kinase inhibition profiles
N'-(3-phenoxybenzylidene)acetohydrazideFeatures a phenoxy groupEnhanced selectivity for certain biological targets
2-(1H-benzimidazol-1-yl)-N'-(4-chlorobenzylidene)acetohydrazideChlorinated aromatic substituentPotentially improved pharmacokinetic properties

These variations illustrate how substituents can significantly affect biological activity and pharmacological profiles, emphasizing the importance of structural modifications in drug design.

Case Studies

Several studies have focused on the bioactivity of benzimidazole derivatives, including this compound:

  • Antiproliferative Studies : In vitro studies demonstrated that certain derivatives exhibited significant antiproliferative effects against cancer cell lines, particularly MDA-MB-231, with substantial inhibition at low concentrations .
  • Antimicrobial Efficacy : Research highlighted that some synthesized derivatives showed potent antimicrobial activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential role in combating antibiotic resistance .
  • Molecular Docking Studies : Computational studies indicated that this compound could effectively bind to target enzymes involved in cancer progression and microbial resistance, providing insights into its mechanism of action .

Properties

IUPAC Name

2-(benzimidazol-1-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c10-12-9(14)5-13-6-11-7-3-1-2-4-8(7)13/h1-4,6H,5,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUCERVOXBFHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364241
Record name 2-(1H-benzimidazol-1-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828249
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

97420-39-8
Record name 2-(1H-benzimidazol-1-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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